molecular formula C15H15BrN2O3 B5488465 1-(4-bromo-1-methyl-1H-pyrazol-5-yl)-3-(2,3-dimethoxyphenyl)-2-propen-1-one

1-(4-bromo-1-methyl-1H-pyrazol-5-yl)-3-(2,3-dimethoxyphenyl)-2-propen-1-one

Cat. No.: B5488465
M. Wt: 351.19 g/mol
InChI Key: RMAYZZIDNDIGJE-BQYQJAHWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-bromo-1-methyl-1H-pyrazol-5-yl)-3-(2,3-dimethoxyphenyl)-2-propen-1-one, also known as BR-DIMBOA, is a synthetic compound that has gained attention in the scientific community due to its potential applications in medicine and agriculture.

Mechanism of Action

The mechanism of action of 1-(4-bromo-1-methyl-1H-pyrazol-5-yl)-3-(2,3-dimethoxyphenyl)-2-propen-1-one is not fully understood, but it is believed to involve the modulation of various signaling pathways that are involved in cell proliferation, apoptosis, inflammation, and oxidative stress. This compound has been shown to activate the p38 MAPK signaling pathway, which plays a crucial role in the induction of apoptosis and inhibition of cell proliferation. It has also been shown to inhibit the NF-κB signaling pathway, which is involved in the regulation of inflammation and oxidative stress.
Biochemical and Physiological Effects
This compound has been found to exert various biochemical and physiological effects in vitro and in vivo. In vitro studies have shown that this compound induces apoptosis and inhibits cell proliferation in various cancer cell lines, including breast cancer, lung cancer, and leukemia. It has also been found to possess anti-inflammatory and anti-oxidant properties, which could make it useful in the treatment of inflammatory disorders and oxidative stress-related diseases. In vivo studies have shown that this compound exhibits insecticidal and antifungal properties, which could make it useful in the development of environmentally friendly pesticides.

Advantages and Limitations for Lab Experiments

One of the advantages of using 1-(4-bromo-1-methyl-1H-pyrazol-5-yl)-3-(2,3-dimethoxyphenyl)-2-propen-1-one in lab experiments is its relatively simple synthesis method, which makes it easily accessible for researchers. Furthermore, its diverse range of biological activities makes it a versatile compound that can be used in various fields of research. However, one of the limitations of using this compound is its limited solubility in water, which could make it difficult to use in certain experiments.

Future Directions

There are several future directions for research on 1-(4-bromo-1-methyl-1H-pyrazol-5-yl)-3-(2,3-dimethoxyphenyl)-2-propen-1-one. One potential direction is to investigate its potential as a therapeutic agent for the treatment of cancer and inflammatory disorders. Another potential direction is to explore its potential as a natural insecticide and antifungal agent in agriculture. Additionally, further studies are needed to elucidate the mechanism of action of this compound and to optimize its synthesis method for greater efficiency and yield.

Synthesis Methods

1-(4-bromo-1-methyl-1H-pyrazol-5-yl)-3-(2,3-dimethoxyphenyl)-2-propen-1-one can be synthesized through a multistep process starting from commercially available starting materials. The synthesis involves the reaction of 4-bromo-1-methyl-1H-pyrazole-5-carbaldehyde with 2,3-dimethoxybenzaldehyde in the presence of a base to form the corresponding chalcone intermediate. The chalcone intermediate is then subjected to a Claisen-Schmidt condensation reaction with ethyl cyanoacetate in the presence of a base to yield the final product, this compound.

Scientific Research Applications

1-(4-bromo-1-methyl-1H-pyrazol-5-yl)-3-(2,3-dimethoxyphenyl)-2-propen-1-one has been shown to possess a range of biological activities that make it a promising candidate for use in medicine and agriculture. In medicine, this compound has been found to exhibit anti-cancer activity by inducing apoptosis and inhibiting cell proliferation in various cancer cell lines. It has also been shown to possess anti-inflammatory and anti-oxidant properties, which could make it useful in the treatment of inflammatory disorders and oxidative stress-related diseases. In agriculture, this compound has been found to possess insecticidal and antifungal properties, which could make it useful in the development of environmentally friendly pesticides.

Properties

IUPAC Name

(E)-1-(4-bromo-2-methylpyrazol-3-yl)-3-(2,3-dimethoxyphenyl)prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15BrN2O3/c1-18-14(11(16)9-17-18)12(19)8-7-10-5-4-6-13(20-2)15(10)21-3/h4-9H,1-3H3/b8-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMAYZZIDNDIGJE-BQYQJAHWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=C(C=N1)Br)C(=O)C=CC2=C(C(=CC=C2)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1C(=C(C=N1)Br)C(=O)/C=C/C2=C(C(=CC=C2)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15BrN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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